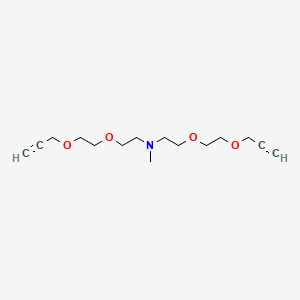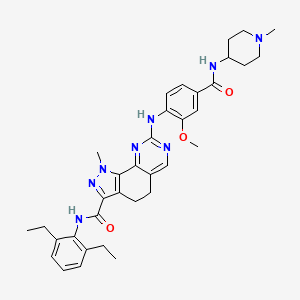
NTRC-844
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NTRC-844, also known as compound 8, is a selective antagonist of the neurotensin receptor type 2 (NTS2). It has an effective concentration (EC50) of 238 nanomolar. This compound plays a significant role in analgesic animal research, particularly in the study of pain management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NTRC-844 involves multiple steps, including the formation of a tricyclic core structure and the introduction of specific functional groups. The key steps include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the fluorophenyl and methoxyphenyl groups via substitution reactions.
- Final coupling with a pyrazole derivative to form the complete structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
- Use of high-efficiency catalysts to speed up reactions.
- Implementation of continuous flow chemistry to scale up production.
- Rigorous purification steps such as recrystallization and chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: NTRC-844 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound.
Wissenschaftliche Forschungsanwendungen
NTRC-844 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the neurotensin receptor type 2 and its role in various chemical pathways.
Biology: Helps in understanding the biological functions of neurotensin receptors and their involvement in pain signaling.
Medicine: Potential therapeutic applications in pain management and treatment of neurological disorders.
Industry: Can be used in the development of new analgesic drugs and other pharmaceutical products.
Wirkmechanismus
NTRC-844 exerts its effects by selectively binding to the neurotensin receptor type 2 (NTS2). This binding inhibits the receptor’s activity, thereby blocking the downstream signaling pathways involved in pain perception. The molecular targets include the neurotensin receptor type 2, and the pathways involved are primarily related to pain signaling and modulation .
Vergleich Mit ähnlichen Verbindungen
Levocabastine: An anti-histamine H1 receptor antagonist that also selectively recognizes NTS2.
Neurotensin (8-13): A fragment of the neuropeptide neurotensin that acts on neurotensin receptors.
SBI-553: A non-peptide modulator of neurotensin receptor type 1 (NTR1).
Uniqueness of NTRC-844: this compound is unique in its high selectivity for the neurotensin receptor type 2, making it a valuable tool for studying the specific functions of this receptor without affecting other neurotensin receptor subtypes. Its potent analgesic activity in animal models further highlights its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1811503-67-9 |
|---|---|
Molekularformel |
C28H28FN3O4 |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
2-[[1-(4-fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C28H28FN3O4/c1-36-25-5-3-2-4-22(25)24-15-23(31-32(24)21-8-6-20(29)7-9-21)26(33)30-28(27(34)35)18-11-16-10-17(13-18)14-19(28)12-16/h2-9,15-19H,10-14H2,1H3,(H,30,33)(H,34,35) |
InChI-Schlüssel |
CFHHPKGFMMIMOJ-UHFFFAOYSA-N |
SMILES |
O=C(C1(NC(C2=NN(C3=CC=C(F)C=C3)C(C4=CC=CC=C4OC)=C2)=O)C(C5)CC6CC5CC1C6)O |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)NC4(C5CC6CC(C5)CC4C6)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NTRC-844; NTRC844; NTRC 844 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















